N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide is a complex organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinazoline moiety, along with the sulfanyl and acetamide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-hydroxyquinazoline: This can be achieved by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the sulfanyl group: The 4-hydroxyquinazoline is then reacted with a suitable thiol reagent, such as thioglycolic acid, to introduce the sulfanyl group at the 2-position.
Acetylation of the phenyl ring: The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, to introduce the acetyl group on the phenyl ring.
Formation of the final product: The final step involves the coupling of the acetylated intermediate with acetamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. The sulfanyl and acetamide groups may enhance binding affinity and specificity by forming additional interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline: Shares the quinazoline core but lacks the sulfanyl and acetamide groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a quinazoline ring and has different substituents.
2,4-dihydroxyquinoline: Similar quinoline structure but with hydroxyl groups at different positions.
Uniqueness
N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide is unique due to the combination of the quinazoline core with the sulfanyl and acetamide groups, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11(22)19-13-8-6-12(7-9-13)16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h2-9H,10H2,1H3,(H,19,22)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRZBSDKHNHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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